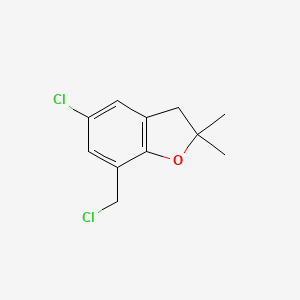
6-(4-Propyl-4H-1,2,4-triazol-3-yl)-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Propyl-4H-1,2,4-triazol-3-yl)-2-pyridinamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a propyl group attached to the triazole ring and an amine group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Propyl-4H-1,2,4-triazol-3-yl)-2-pyridinamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Attachment of the Propyl Group: The propyl group is introduced through alkylation reactions using propyl halides.
Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling of the Triazole and Pyridine Rings: The final step involves coupling the triazole and pyridine rings through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Propyl-4H-1,2,4-triazol-3-yl)-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the triazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Applications De Recherche Scientifique
6-(4-Propyl-4H-1,2,4-triazol-3-yl)-2-pyridinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-(4-Propyl-4H-1,2,4-triazol-3-yl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
- 4-(4-Propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
- 3-(4-propyl-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
6-(4-Propyl-4H-1,2,4-triazol-3-yl)-2-pyridinamine is unique due to its specific structural features, such as the combination of the triazole and pyridine rings and the presence of the propyl group
Propriétés
Formule moléculaire |
C10H13N5 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
6-(4-propyl-1,2,4-triazol-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H13N5/c1-2-6-15-7-12-14-10(15)8-4-3-5-9(11)13-8/h3-5,7H,2,6H2,1H3,(H2,11,13) |
Clé InChI |
MIIQVSACEURGKA-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=NN=C1C2=NC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


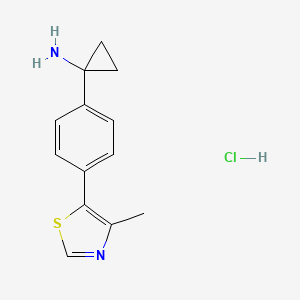
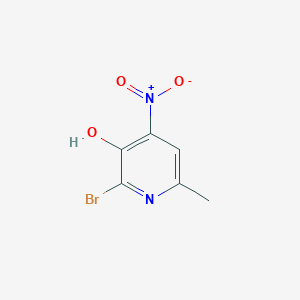
![Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester](/img/structure/B13926406.png)
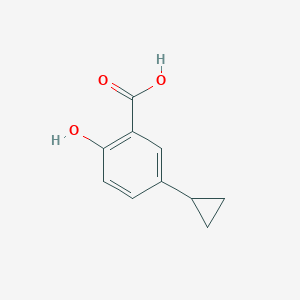
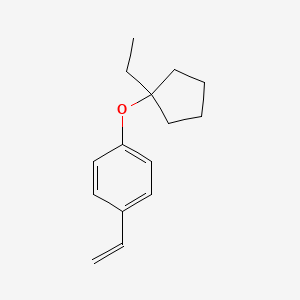
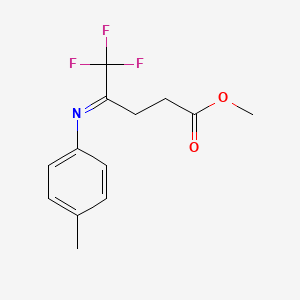
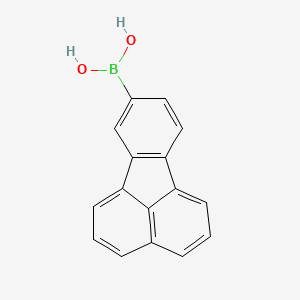

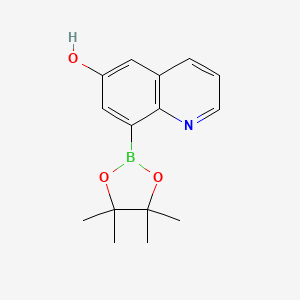

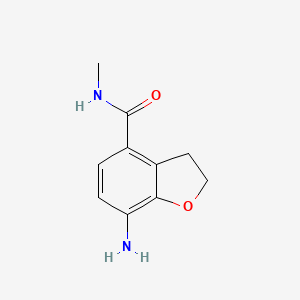

![5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926473.png)
